molecular formula C16H15Cl2NO3S B345318 2-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 713098-97-6

2-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B345318
CAS RN: 713098-97-6
M. Wt: 372.3g/mol
InChI Key: KHIFYEUIRRWLJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2,5-Dichloro-4-methoxyphenyl)sulfonylpiperidine” is similar to the one you’re interested in . It has a molecular formula of C12H15Cl2NO3S and a molecular weight of 324.2 g/mol .


Molecular Structure Analysis

The structure of “1-(2,5-Dichloro-4-methoxyphenyl)sulfonylpiperidine” has been computed and is available on PubChem . The InChI string and Canonical SMILES can be used to generate a 2D structure .


Physical And Chemical Properties Analysis

The compound “1-(2,5-Dichloro-4-methoxyphenyl)sulfonylpiperidine” has a molecular weight of 324.2 g/mol, an XLogP3-AA of 3.1, and a topological polar surface area of 55 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds .

Mechanism of Action

A study has reported that a compound similar to the one you’re interested in, named “AE 51310 (1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine)”, acts as a small-molecule inhibitor of OPN4, a G protein-coupled receptor . This compound suppressed the growth of patient-derived xenograft tumors in mice .

Future Directions

The discovery of small molecules like “AE 51310 (1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine)” that can inhibit OPN4 opens up new possibilities for the development of novel anticancer therapies .

properties

IUPAC Name

2-(2,5-dichloro-4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3S/c1-22-15-8-14(18)16(9-13(15)17)23(20,21)19-7-6-11-4-2-3-5-12(11)10-19/h2-5,8-9H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIFYEUIRRWLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCC3=CC=CC=C3C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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